S-phenacyl benzenecarbothioate S-phenacyl benzenecarbothioate
Brand Name: Vulcanchem
CAS No.: 49742-23-6
VCID: VC21498223
InChI: InChI=1S/C15H12O2S/c16-14(12-7-3-1-4-8-12)11-18-15(17)13-9-5-2-6-10-13/h1-10H,11H2
SMILES: C1=CC=C(C=C1)C(=O)CSC(=O)C2=CC=CC=C2
Molecular Formula: C15H12O2S
Molecular Weight: 256.3g/mol

S-phenacyl benzenecarbothioate

CAS No.: 49742-23-6

Cat. No.: VC21498223

Molecular Formula: C15H12O2S

Molecular Weight: 256.3g/mol

* For research use only. Not for human or veterinary use.

S-phenacyl benzenecarbothioate - 49742-23-6

Specification

CAS No. 49742-23-6
Molecular Formula C15H12O2S
Molecular Weight 256.3g/mol
IUPAC Name S-phenacyl benzenecarbothioate
Standard InChI InChI=1S/C15H12O2S/c16-14(12-7-3-1-4-8-12)11-18-15(17)13-9-5-2-6-10-13/h1-10H,11H2
Standard InChI Key MDBOHMNQWOBHGI-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)CSC(=O)C2=CC=CC=C2
Canonical SMILES C1=CC=C(C=C1)C(=O)CSC(=O)C2=CC=CC=C2

Introduction

ParameterValue
CAS Number49742-23-6
Molecular FormulaC15H12O2S
Molecular Weight256.3 g/mol
IUPAC NameS-phenacyl benzenecarbothioate
InChIInChI=1S/C15H12O2S/c16-14(12-7-3-1-4-8-12)11-18-15(17)13-9-5-2-6-10-13/h1-10H,11H2
InChIKeyMDBOHMNQWOBHGI-UHFFFAOYSA-N
SMILESC1=CC=C(C=C1)C(=O)CSC(=O)C2=CC=CC=C2

Table 1: Identification parameters of S-phenacyl benzenecarbothioate

Structural Features

S-phenacyl benzenecarbothioate possesses a distinctive chemical structure characterized by the following features:

Functional Groups

The compound contains several key functional groups that determine its chemical behavior:

  • A thioester group (-SC(=O)-) that contributes to its reactivity

  • A ketone group (phenacyl moiety) that provides electrophilic properties

  • Two aromatic rings providing stability and potential for π-π interactions

Structural Comparison

S-phenacyl benzenecarbothioate shares structural similarities with other compounds but has distinct features that differentiate it from related molecules:

CompoundMolecular FormulaKey Structural Difference
S-phenacyl benzenecarbothioateC15H12O2SContains both phenacyl and benzenecarbothioate groups
S-phenyl benzenecarbothioateC13H10OSLacks the additional carbonyl group of the phenacyl moiety
S-phenyl thioacetateC8H8OSContains a simpler acetate group instead of benzenecarbothioate
DibenzoylmethaneC15H12O2Contains oxygen instead of sulfur in the linking group
Phenacyl bromideC8H7BrOContains bromine instead of the thioester group

Table 2: Structural comparison of S-phenacyl benzenecarbothioate with related compounds

Synthesis Methods

The synthesis of S-phenacyl benzenecarbothioate typically involves several methods, with the most common approach being the reaction between phenacyl bromide (or chloride) and benzenecarbothioic acid under controlled conditions.

Common Synthetic Route

The primary synthesis route involves:

  • Reaction of phenacyl halide (typically phenacyl bromide) with benzenecarbothioic acid

  • Use of a base such as triethylamine or pyridine to neutralize the hydrogen halide produced

  • Purification through crystallization or chromatographic methods

The general reaction can be represented as:

C6H5COCH2Br + C6H5COSH → C6H5COCH2SC(=O)C6H5 + HBr

Reaction Conditions

The synthesis typically requires:

  • Temperature control (usually room temperature to 60°C)

  • Appropriate solvent selection (commonly acetone, tetrahydrofuran, or dichloromethane)

  • Inert atmosphere to prevent oxidation of the thiol groups

  • Reaction time of approximately 2-6 hours depending on conditions

Biological Activities

S-phenacyl benzenecarbothioate and its derivatives exhibit notable biological activities, particularly related to enzyme inhibition.

Enzyme Inhibition Properties

Research suggests that S-phenacyl benzenecarbothioate and structurally related compounds may function as enzyme inhibitors, specifically targeting:

  • α-Amylase: Important in carbohydrate metabolism and relevant to diabetes management

  • α-Glucosidase: Involved in glucose absorption and a target for anti-diabetic agents

Structure-activity relationship studies indicate that modifications to the phenacyl moiety can enhance or diminish biological efficacy, suggesting potential for the development of optimized derivatives with greater inhibitory potency.

Applications

The unique chemical structure and properties of S-phenacyl benzenecarbothioate contribute to its various applications across different fields.

Medicinal Chemistry

In medicinal chemistry, S-phenacyl benzenecarbothioate serves as:

  • A potential scaffold for developing enzyme inhibitors, particularly for diabetes management

  • A structural template for designing compounds with improved pharmacological profiles

  • A research tool for understanding structure-activity relationships in thioester compounds

Organic Synthesis

S-phenacyl benzenecarbothioate functions as:

  • An intermediate in the synthesis of more complex molecules

  • A model compound for studying thioester chemistry

  • A reagent for specific functional group transformations

Research Applications

The compound has value in various research contexts:

  • As a reference standard in analytical chemistry

  • For studying thioester reactivity patterns

  • In developing new synthetic methodologies

Chemical Reactivity

S-phenacyl benzenecarbothioate exhibits characteristic reactivity patterns associated with thioesters and ketones.

Thioester Reactivity

The thioester linkage (-SC(=O)-) undergoes several important reactions:

  • Hydrolysis under acidic or basic conditions

  • Transesterification with alcohols

  • Reduction with appropriate reducing agents

  • Nucleophilic substitution reactions

Carbonyl Reactivity

The ketone function of the phenacyl group participates in typical carbonyl reactions:

  • Addition reactions with nucleophiles

  • Condensation reactions

  • Reduction to secondary alcohols

  • Enolization under basic conditions

Analytical Characterization

The identification and purity assessment of S-phenacyl benzenecarbothioate can be accomplished through various analytical techniques.

Spectroscopic Methods

Key spectroscopic features include:

  • IR spectroscopy: Characteristic C=O stretching bands for both the ketone and thioester groups

  • NMR spectroscopy: Distinctive 1H signals for the methylene group and aromatic protons

  • Mass spectrometry: Molecular ion peak at m/z 256 and characteristic fragmentation pattern

Chromatographic Analysis

Purification and analysis commonly employ:

  • HPLC with various detection methods

  • Thin-layer chromatography

  • Column chromatography using silica gel

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